molecular formula C11H15NO B14839365 4-Cyclopropoxy-3-ethyl-2-methylpyridine

4-Cyclopropoxy-3-ethyl-2-methylpyridine

Cat. No.: B14839365
M. Wt: 177.24 g/mol
InChI Key: KEZAKLCBUVSDFR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with ethyl bromide and cyclopropyl alcohol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of pyridine derivatives often involves the Chichibabin synthesis, which uses carbonyl compounds or acetylene and ammonia as starting materials . This method is advantageous due to its scalability and cost-effectiveness. The Chichibabin synthesis can be adapted to produce various substituted pyridines, including this compound, by selecting appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-ethyl-2-methylpyridine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives .

Scientific Research Applications

4-Cyclopropoxy-3-ethyl-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, pyridine derivatives are known to inhibit certain enzymes, such as p38α mitogen-activated protein kinase, which plays a role in inflammatory responses . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and downstream signaling pathways.

Comparison with Similar Compounds

4-Cyclopropoxy-3-ethyl-2-methylpyridine can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethyl-2-methylpyridine

InChI

InChI=1S/C11H15NO/c1-3-10-8(2)12-7-6-11(10)13-9-4-5-9/h6-7,9H,3-5H2,1-2H3

InChI Key

KEZAKLCBUVSDFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1C)OC2CC2

Origin of Product

United States

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